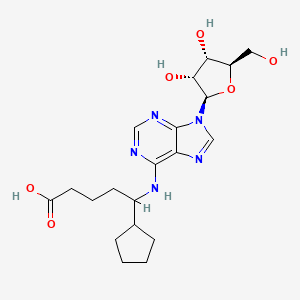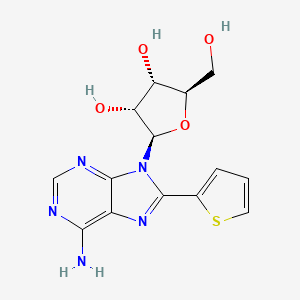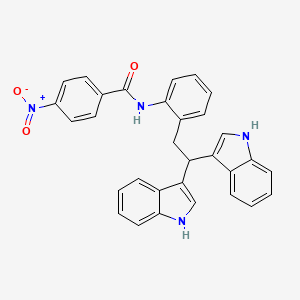
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide is a complex organic compound that features a unique structure combining indole groups, a phenyl ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl)acetamide derivatives with various indoles, catalyzed by 2 mol/L sulfuric acid at room temperature . This reaction is highly efficient, with yields up to 94%.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The indole groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Introduction of various substituents on the indole rings.
Scientific Research Applications
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole groups can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the nitrobenzamide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide is unique due to its combination of indole groups and a nitrobenzamide moiety, which imparts distinct chemical and biological properties
Properties
CAS No. |
88048-47-9 |
|---|---|
Molecular Formula |
C31H24N4O3 |
Molecular Weight |
500.5 g/mol |
IUPAC Name |
N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-nitrobenzamide |
InChI |
InChI=1S/C31H24N4O3/c36-31(20-13-15-22(16-14-20)35(37)38)34-28-10-4-1-7-21(28)17-25(26-18-32-29-11-5-2-8-23(26)29)27-19-33-30-12-6-3-9-24(27)30/h1-16,18-19,25,32-33H,17H2,(H,34,36) |
InChI Key |
DEOJUNLAQAGCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


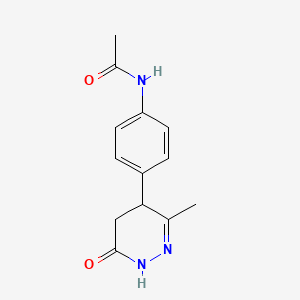
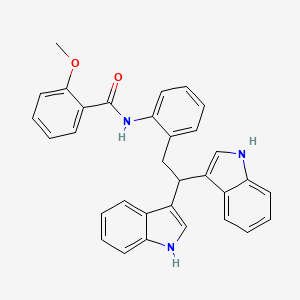
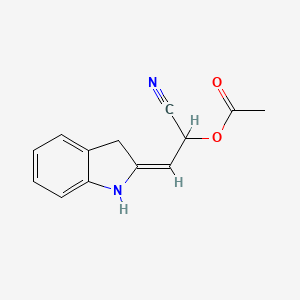
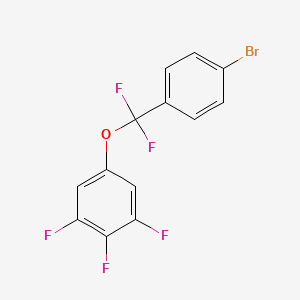
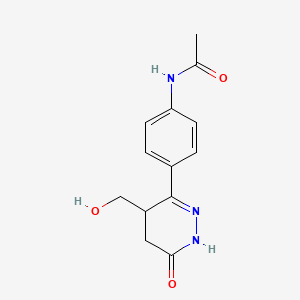
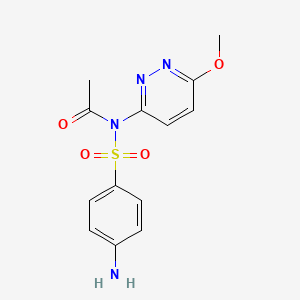
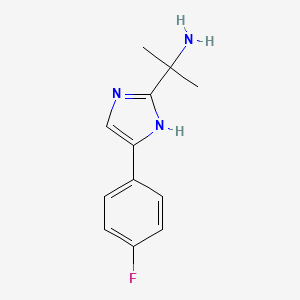
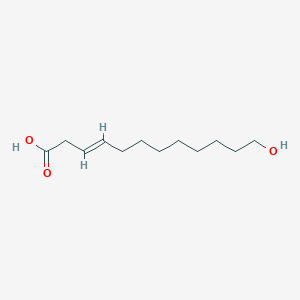
![10-[(3-aminophenyl)methyl]-7-methyl-4-methylsulfanyl-3-thia-7,10,11-triazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),4,11-tetraen-9-one](/img/structure/B12933248.png)
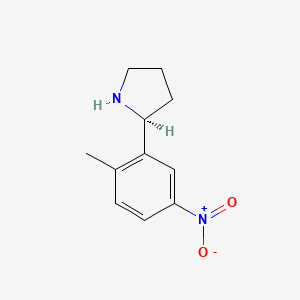
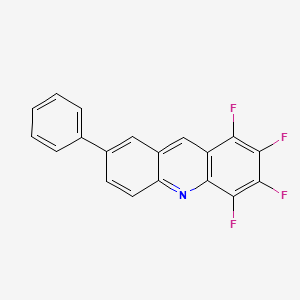
![7-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B12933267.png)
